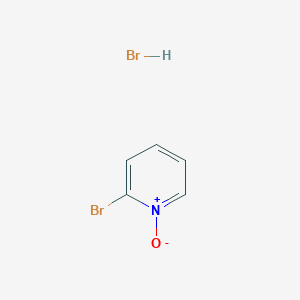

2-Bromopyridine N-oxide hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO.BrH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUDDLJCRIFJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369120 | |

| Record name | 2-Bromopyridine N-oxide hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206860-49-3 | |

| Record name | 2-Bromopyridine N-oxide hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyridine N-oxide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromopyridine N-oxide Hydrobromide

An In-Depth Technical Guide to 2-Bromopyridine N-oxide Hydrobromide: Synthesis, Properties, and Applications

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine N-oxide scaffold represents a cornerstone of molecular design. The introduction of an N-oxide moiety to a pyridine ring profoundly alters its electronic properties, activating it for a range of chemical transformations that are otherwise challenging to achieve.[1][2] 2-Bromopyridine N-oxide, and its hydrobromide salt, is a highly versatile and valuable intermediate, serving as a pivotal building block for introducing the 2-pyridyl group into more complex molecular architectures.[3][4]

The N-oxide group acts as a powerful electron-withdrawing group via induction while simultaneously being a resonance-donating group. This dual nature activates the C2 and C4 positions for nucleophilic attack, a reactivity pattern opposite to that of pyridine itself.[1][5] The bromine atom at the C2 position serves as an excellent leaving group, further enhancing the compound's utility in cross-coupling and substitution reactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of this compound, tailored for researchers, chemists, and professionals in drug discovery and development.

Synthesis and Mechanistic Considerations

The preparation of this compound is a multi-step process that begins with the synthesis of the 2-bromopyridine precursor, followed by N-oxidation, and finally, salt formation. Understanding the causality behind each step is critical for ensuring high yield and purity.

Part 1: Synthesis of the Precursor, 2-Bromopyridine

The most common and reliable method for synthesizing 2-bromopyridine is via a Sandmeyer-type reaction, starting from the readily available 2-aminopyridine.[6][7][8]

Reaction: Diazotization of 2-aminopyridine followed by bromination.

Causality and In-Depth Protocol: The process involves the conversion of the amino group into a diazonium salt, which is an excellent leaving group (N₂ gas). This is immediately displaced by a bromide ion.

Experimental Protocol: Synthesis of 2-Bromopyridine [6][9]

-

Flask Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, add 48% hydrobromic acid. The setup should be in a well-ventilated fume hood as nitrogen oxides and bromine vapors may be evolved.[6]

-

Initial Cooling & Addition: Cool the hydrobromic acid to below 0°C using an ice-salt bath.[7][9] Slowly add 2-aminopyridine. The temperature must be kept low to ensure the stability of the reactants.

-

Perbromide Formation: While maintaining the temperature at 0°C or lower, add bromine dropwise. The mixture will thicken as a yellow-orange perbromide intermediate is formed.[6][8]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise over a period of 1.5-2 hours, ensuring the temperature is strictly maintained at or below 0°C.[6][9] Expertise Note: This is the most critical step. Insufficient cooling can lead to the premature decomposition of the diazonium salt, significantly reducing the yield and potentially creating hazardous side products.

-

Work-up: After the addition is complete, stir for an additional 30 minutes. Slowly add a concentrated solution of sodium hydroxide to neutralize the acid, keeping the temperature below 25°C.[6]

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent like ether. Dry the combined organic extracts over solid potassium hydroxide and purify the product by vacuum distillation. 2-Bromopyridine typically distills at 74–75°C/13 mmHg.[6][9]

Part 2: N-Oxidation of 2-Bromopyridine

The oxidation of the pyridine nitrogen is the key step to forming the N-oxide. While various oxidizing agents can be used, such as m-chloroperoxybenzoic acid (m-CPBA), a common and industrially relevant method involves the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid.[5][10][11]

Reaction: Oxidation of the nitrogen atom of 2-bromopyridine.

Causality and In-Depth Protocol: This method avoids the need to handle potentially unstable concentrated peroxy acids. The reaction is catalyzed and proceeds efficiently under controlled temperatures.

Experimental Protocol: N-Oxidation using H₂O₂/Acetic Acid [10]

-

Reaction Setup: Charge a reaction vessel with 2-bromopyridine, acetic acid, and a catalyst such as maleic anhydride.[10]

-

Reagent Addition: While stirring, slowly add hydrogen peroxide (e.g., a 40-70% aqueous solution) to the mixture.[10] The addition should be controlled to maintain the reaction temperature, typically between 60°C and 85°C.[10] Trustworthiness Note: This is an exothermic reaction. Proper temperature control is essential for safety and to prevent runaway reactions.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture. The excess peroxide can be quenched, and the acetic acid can be neutralized by the careful addition of a base (e.g., aqueous NaOH) to a pH of 5-8.[10] The product, 2-bromopyridine N-oxide, can then be extracted with an organic solvent.

Part 3: Formation of the Hydrobromide Salt

The final step is the formation of the hydrobromide salt, which often improves the compound's stability and handling characteristics, converting the oily or low-melting point free base into a crystalline solid.

Protocol:

-

Dissolve the purified 2-bromopyridine N-oxide free base in a suitable solvent (e.g., diethyl ether or isopropyl alcohol).

-

Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum.

Physicochemical and Safety Data

Accurate knowledge of the compound's properties is essential for its effective use and safe handling in a laboratory or industrial setting.

Key Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 2-Bromo-1-oxidopyridin-1-ium hydrobromide | [12] |

| CAS Number | 206860-49-3 | [13] |

| Molecular Formula | C₅H₄BrNO · HBr (or C₅H₅Br₂NO) | [13] |

| Molecular Weight | 254.91 g/mol | [13] |

| Appearance | Off-white powder or chunks | [12] |

| Melting Point | 145-147 °C | [13] |

| Solubility | Soluble in water | [14] |

Safety and Handling

This compound is an irritant and requires careful handling.[13]

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands and exposed skin thoroughly after handling.[12][15] Use in a well-ventilated area and minimize dust generation.[12][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15] Keep away from incompatible substances such as strong oxidizing agents and strong acids.[12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[12][15]

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes.[12][15]

-

Inhalation: Remove from exposure to fresh air immediately.[12][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cups of water or milk.[12][15]

-

In all cases of exposure, seek immediate medical aid.[12][15]

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the unique reactivity imparted by the N-oxide and bromo functionalities.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the N-oxide group activates the C2 position, making the bromine atom an excellent leaving group for SₙAr reactions. This allows for the straightforward introduction of various nucleophiles (e.g., alkoxides, amines, thiols) to form new C-O, C-N, and C-S bonds.[1][5]

-

Mild Oxidizing Agent: Heteroaromatic N-oxides can act as mild and selective oxygen transfer agents, particularly in the presence of metal catalysts.[16][17] This property is valuable in transformations where harsher oxidants would lead to side reactions.[17]

-

Precursor to Metal Complexes: The N-oxide functionality can coordinate with metal centers, making it a useful ligand in catalysis and materials science.[18]

-

Deoxygenation: The N-oxide group can be readily removed (deoxygenated) using reagents like PCl₃ or PPh₃ to yield the corresponding 2-substituted pyridine derivative. This makes the N-oxide a powerful directing group that can be removed after it has served its synthetic purpose.[5]

Applications

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules.[3][4]

-

Pharmaceuticals: It serves as a key building block for active pharmaceutical ingredients (APIs) where a substituted pyridine ring is a critical pharmacophore.[3][4]

-

Agrochemicals: Its derivatives are used in the development of new pesticides and herbicides.[4]

-

Functional Materials: The ability to form diverse derivatives makes it useful in the synthesis of functional materials and ligands for catalysis.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its preparation, while requiring careful control of reaction conditions, is well-established and scalable. The compound's unique electronic properties facilitate a wide range of valuable chemical transformations, enabling the efficient construction of complex molecular frameworks. A thorough understanding of its synthesis, properties, and reactivity, combined with strict adherence to safety protocols, allows researchers and drug development professionals to fully leverage its synthetic potential in the pursuit of novel medicines and materials.

References

- Process for oxidizing halopyridines to halopyridine-N-oxides. (1985). Google Patents.

- Abramovitch, R. A., & von Ostwalden, P. W. (1958). The Action of Heterocyclic N-Oxides on 2-Bromopyridine. Oxidative Brominations Involving N-Oxide Hydrobromides. The Journal of Organic Chemistry, 23(5), 751–754.

-

Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

2-Bromopyridine-N-oxide - Introduction. (2024). ChemBK. Retrieved from [Link]

-

2-Bromopyridine N-oxide hydrochloride. (n.d.). A10 Pharma. Retrieved from [Link]

- Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16.

-

Arylation of pyridine N-oxide derivatives by 2-bromopyridine. (n.d.). ResearchGate. Retrieved from [Link]

- Li, X., & Zhang, J. (2015).

- 2-bromopyridine synthesis method. (2016). Google Patents.

-

MSDS for 2-Bromopyridine, 99%. (n.d.). Scribd. Retrieved from [Link]

-

2-Bromopyridine. (n.d.). PubChem. Retrieved from [Link]

-

How to synthesise 2-(Bromomethyl)pyridine N-Oxide. (2013). ResearchGate. Retrieved from [Link]

- Adams, R., & Reifschneider, W. (1956). The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society, 78(15), 3825–3827.

-

This compound. (2024). ChemBK. Retrieved from [Link]

- Process for making 2-bromopyridine. (1981). Google Patents.

- Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-N-oxide. Organic Syntheses, 36, 78.

-

Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.

-

2-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

- Synthetic method for preparing pyridine N-oxide. (2011). Google Patents.

- Shul’pina, L. S., et al. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook.

-

Pyridine N-Oxide-structure. (n.d.). ChemTube3D. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 9. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 10. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Bromopyridine N-oxide hydrochloride(80866-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. chembk.com [chembk.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. chembk.com [chembk.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. 2-BROMOPYRIDINE N-OXIDE | 14305-17-0 [chemicalbook.com]

physical and chemical properties of 2-Bromopyridine N-oxide hydrobromide

An In-depth Technical Guide to 2-Bromopyridine N-oxide Hydrobromide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug discovery. As a derivative of pyridine, a core structure in many biologically active molecules, this salt serves as a versatile and reactive building block. The presence of the N-oxide functionality, a bromine atom at the strategic 2-position, and its formulation as a hydrobromide salt collectively define its unique chemical behavior and utility.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will move beyond a simple recitation of facts to explore the causality behind its properties, provide validated experimental insights, and detail its applications. The objective is to equip researchers, scientists, and drug development professionals with the comprehensive technical knowledge required to effectively utilize this reagent in their work.

Molecular Structure and Physicochemical Properties

The structure of this compound is fundamental to its reactivity. The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, but this effect is modulated by the N-oxide group, which is a resonance donor. The bromine atom at the C2 position is activated towards nucleophilic substitution. The compound is stabilized as a salt with hydrobromic acid, which protonates the oxygen atom of the N-oxide, enhancing its water solubility and modifying the electronic properties of the pyridine ring.

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized below, providing at-a-glance data for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 206860-49-3 | [1] |

| Molecular Formula | C₅H₅Br₂NO (or C₅H₄BrNO · HBr) | [1][2] |

| Molecular Weight | 254.91 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid; chunks | [2] |

| Melting Point | 145-147 °C (literature value) | [1][2] |

| Solubility | Soluble in water | [2] |

Spectroscopic Profile: The Analytical Fingerprint

Confirming the identity and purity of this compound is paramount. Spectroscopic analysis provides a definitive fingerprint. While a dedicated spectrum for the hydrobromide salt is not widely published, its features can be expertly inferred from the parent N-oxide and an understanding of the effects of protonation.

-

¹H NMR: The protonation of the N-oxide oxygen will deshield the ring protons, causing a downfield shift compared to the free N-oxide. The proton on the nitrogen (or oxygen) may be visible as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic region will show complex splitting patterns for the four pyridine ring protons.

-

¹³C NMR: Similar to the proton spectrum, the carbon signals of the pyridine ring are expected to shift downfield upon protonation due to the increased electron-withdrawing effect of the N-OH⁺ group. The carbon bearing the bromine (C2) will show a characteristic signal. For reference, the signals for the parent 2-bromopyridine are approximately 150.3, 142.4, 138.6, 128.4, and 122.8 ppm.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. A very broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the O-H stretch of the protonated N-oxide. Aromatic C-H stretching will appear around 3100-3000 cm⁻¹. C=C and C=N ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the spectrum will likely show the molecular ion for the free base, 2-Bromopyridine N-oxide, at an m/z corresponding to [M+H]⁺. This will exhibit a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 Da).

Chemical Reactivity and Stability

The synthetic utility of this compound stems from its distinct reactive sites. Understanding these sites allows for precise control over chemical transformations.

-

Nucleophilic Substitution at C2: The bromine atom at the 2-position is activated for displacement by various nucleophiles. This is a common strategy for introducing new functional groups onto the pyridine ring.

-

Deoxygenation of the N-oxide: The N-oxide group can be removed (deoxygenated) using various reducing agents (e.g., PCl₃ or silanes) to yield the corresponding 2-bromopyridine.[3] This two-step process (N-oxidation followed by deoxygenation) is often used to modify the reactivity of the pyridine ring for other transformations.

-

Electrophilic Substitution: The N-oxide group is an activating, ortho- and para-directing group for electrophilic substitution. However, the presence of the hydrobromide salt and the bromine atom complicates this reactivity.

Caption: Key reactivity pathways for 2-Bromopyridine N-oxide.

Stability and Incompatibilities: The compound is generally stable under normal storage conditions.[5] However, as with many amine salts and brominated compounds, certain incompatibilities must be respected for safety and experimental success.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids (beyond the HBr already present), and acid chlorides.[5][6][7]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][8]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established, three-step process. Each step must be carefully executed and validated to ensure a high-purity final product. The causality for this specific sequence is that direct bromination of pyridine-N-oxide is less selective, whereas the Sandmeyer reaction on 2-aminopyridine provides excellent regiochemical control.

Caption: A validated workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Part A: Synthesis of 2-Bromopyridine This procedure is adapted from a robust, high-yield method published in Organic Syntheses.[9] The rationale is the in-situ formation of a diazonium salt from 2-aminopyridine, which is then displaced by bromide.

-

Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 48% hydrobromic acid. Cool the flask in an ice-salt bath to below 0 °C.

-

Amine Addition: Slowly add 2-aminopyridine to the cold hydrobromic acid.

-

Bromination: While maintaining the temperature at 0 °C or lower, add liquid bromine dropwise. A thick perbromide precipitate will form.

-

Diazotization: Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 0 °C. Vigorous gas evolution (N₂) will be observed.

-

Work-up: After stirring, slowly add a concentrated solution of sodium hydroxide to neutralize the excess acid, keeping the temperature below 25 °C. The product is then extracted with a suitable organic solvent (e.g., ether).

-

Purification: Dry the organic extract and distill under reduced pressure to obtain pure 2-bromopyridine.

Part B: N-Oxidation to 2-Bromopyridine N-oxide The N-oxide is formed by direct oxidation of the pyridine nitrogen, a common transformation for heterocyclic amines.[10]

-

Reaction: Dissolve the 2-bromopyridine from Part A in glacial acetic acid.

-

Oxidation: Add 30% hydrogen peroxide and heat the mixture gently (e.g., 55-60 °C) for an extended period (several days). The reaction progress can be monitored by TLC.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by chromatography or recrystallization.

Part C: Formation of the Hydrobromide Salt

-

Protonation: Dissolve the purified 2-Bromopyridine N-oxide from Part B in a minimal amount of a suitable solvent (e.g., isopropanol or ether).

-

Acidification: Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrobromic acid dropwise with stirring.

-

Precipitation: The hydrobromide salt will precipitate from the solution.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validating System: The purity of the final product must be confirmed. The melting point should be sharp and match the literature value (145-147 °C).[1] A definitive structural confirmation should be obtained via ¹H NMR and IR spectroscopy, comparing the obtained spectra with the expected features described in Section 2.

Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its value lies in its ability to act as a scaffold for building more complex molecular architectures.

-

Pharmaceutical Intermediates: It is a key building block for active pharmaceutical ingredients (APIs).[11] The 2-pyridyl moiety is present in numerous drugs, and this reagent provides an efficient route to introduce this fragment or a functionalized version of it.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.[11]

-

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds at the 2-position.

-

Functional Materials: The pyridine N-oxide ligand is known to form stable complexes with a variety of metal ions, making this reagent a precursor for developing new functional materials and catalysts.[12]

Safety and Handling Protocols

Due to its irritant nature, proper handling of this compound is essential.

GHS Hazard Information: [1]

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is required.[5][8]

-

Inhalation: Remove the victim to fresh air immediately. Seek medical attention.

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical aid.

Conclusion

This compound is a high-value reagent for chemical synthesis. Its utility is defined by the orchestrated reactivity of the N-oxide group and the C2-bromine substituent. By understanding its fundamental properties, validated synthesis protocols, and reactivity, researchers can confidently and safely employ this compound as a strategic building block in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. Retrieved from [Link]

-

Chembay. (n.d.). 2-Bromopyridine N-oxide hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

Hartman, W. W., & Smith, L. A. (1934). 2-Bromopyridine. Organic Syntheses, 14, 14. doi:10.15227/orgsyn.014.0014. Available at [Link]

-

Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%. Retrieved from [Link]

- Craig, L. C. (1934). The Diazotization of 2-Aminopyridine. Journal of the American Chemical Society, 56(1), 231–232.

-

Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for AuCNTs as highly efficient and reusable catalysts for the deoxygenation of amine N-oxides. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromopyridine N-oxide hydrochloride(80866-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 109-04-6 | 2-Bromopyridine | Vismodegib Related | Ambeed.com [ambeed.com]

- 11. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 12. 2-BROMOPYRIDINE N-OXIDE | 14305-17-0 [chemicalbook.com]

2-Bromopyridine N-oxide hydrobromide CAS number and molecular weight

An In-Depth Technical Guide to 2-Bromopyridine N-oxide Hydrobromide

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to explore the compound's synthesis, reactivity, and practical applications, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Data

This compound is a stable, crystalline solid frequently utilized as a more handleable form of its freebase, 2-Bromopyridine N-oxide. The hydrobromide salt form often improves stability and simplifies purification processes. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 206860-49-3 | [1] |

| Molecular Formula | C₅H₅Br₂NO (or C₅H₄BrNO · HBr) | [1] |

| Molecular Weight | 254.91 g/mol | [2] |

| Appearance | Off-white to pale yellow powder or chunks | [3] |

| Melting Point | 145-147 °C (lit.) | [2] |

| Solubility | Soluble in water | [2] |

Synthesis Pathway: From Precursor to Final Salt

The synthesis of this compound is a multi-step process that begins with a common pyridine derivative. Understanding this pathway is critical for sourcing, process optimization, and impurity profiling. The overall transformation relies on two cornerstone reactions in heterocyclic chemistry: the Sandmeyer-type diazotization-bromination and subsequent N-oxidation.

Step 1: Diazotization-Bromination of 2-Aminopyridine

The journey begins with 2-aminopyridine. The classical and robust method for installing a bromine atom at the 2-position is a Sandmeyer-type reaction.[4] In this process, the amino group is converted into a diazonium salt intermediate under cold, acidic conditions using sodium nitrite.[5][6] This highly reactive intermediate is then displaced by a bromide ion, sourced from hydrobromic acid. The reaction is typically performed at low temperatures (e.g., below 0 °C) to ensure the stability of the diazonium species.[6][7]

Step 2: N-Oxidation

With 2-bromopyridine in hand, the next crucial transformation is the oxidation of the pyridine nitrogen. This step is fundamental to the compound's utility, as the resulting N-oxide moiety dramatically alters the electronic properties of the aromatic ring. This oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid, forming the N-oxide.

Step 3: Hydrobromide Salt Formation

The final step involves treating the 2-Bromopyridine N-oxide freebase with hydrobromic acid (HBr). This is a simple acid-base reaction where the basic oxygen of the N-oxide is protonated by HBr, forming the stable hydrobromide salt, which can then be isolated as a crystalline solid.

Caption: Overall synthesis workflow for this compound.

Chemical Reactivity: The Role of the N-Oxide Group

The introduction of the N-oxide functional group is not merely for salt formation; it is a strategic chemical modification that activates the pyridine ring.[8] In a standard pyridine ring, the electronegative nitrogen atom deactivates the ring towards electrophilic attack and directs nucleophiles primarily to the C2 and C4 positions, though the ring is generally resistant to nucleophilic aromatic substitution (SNAr).

Oxidation to the N-oxide fundamentally changes this electronic landscape:

-

Enhanced Nucleophilic Substitution: The N-oxide group is strongly electron-withdrawing via induction but can also act as an electron-donating group through resonance. This dual nature significantly activates the C2 and C4 positions, making them highly susceptible to attack by nucleophiles.[8] This allows for the displacement of the bromide at the C2 position under milder conditions than would be possible for 2-bromopyridine itself.

-

Directed C-H Functionalization: The N-oxide can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at the proximal C2-H bond.[9]

Caption: The N-oxide group activates the C2 position for nucleophilic attack.

This enhanced reactivity makes 2-Bromopyridine N-oxide and its hydrobromide salt valuable intermediates in the synthesis of complex molecules, particularly in drug discovery.[10][11] They serve as versatile building blocks for introducing substituted pyridine motifs, which are prevalent in biologically active compounds.[11]

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine

This protocol is adapted from established literature procedures and exemplifies the key diazotization-bromination step.[5][7] As a Senior Application Scientist, I must emphasize that this reaction involves hazardous materials and generates toxic gases; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Aminopyridine (1.0 eq)

-

48% Hydrobromic acid (HBr) (approx. 4.4 eq)

-

Bromine (Br₂) (approx. 3.0 eq)

-

Sodium nitrite (NaNO₂) (approx. 2.5 eq)

-

50% Sodium hydroxide (NaOH) solution

-

Ether or Dichloromethane for extraction

-

Solid Potassium Hydroxide (KOH) or Anhydrous Sodium Sulfate for drying

Procedure:

-

Vessel Preparation: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

-

Acid Addition: Charge the flask with 48% hydrobromic acid and cool the vessel to below 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-aminopyridine to the cold acid with vigorous stirring. The temperature should be maintained below 10 °C.

-

Bromination: While maintaining the temperature at 0 °C or lower, add bromine dropwise via the dropping funnel. The mixture may thicken as a yellow-orange perbromide complex forms.[5]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is strictly maintained at or below 0 °C. Evolution of nitrogen gas will be observed.

-

Quenching & Basification: After the addition is complete, stir for an additional 30 minutes. Then, slowly and carefully add 50% NaOH solution to neutralize the excess acid and liberate the 2-bromopyridine product. This is a highly exothermic step; ensure the temperature does not rise above 25 °C by using an ice bath.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ether or dichloromethane. Combine the organic extracts, dry over solid KOH or anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield 2-bromopyridine as a colorless liquid.[5][6]

Safety and Handling

This compound and its precursors require careful handling. The primary hazards are associated with irritation and the risks inherent in the synthetic process.

| Hazard Category | Description & Precautions | Source(s) |

| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid breathing dust and direct contact with skin and eyes. | [3][12] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask (e.g., N95) or work in a system with local exhaust ventilation. | [13][14] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Minimize dust generation. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. | [3] |

| Spills | In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a suitable container for disposal, and clean the area. | [14] |

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed intermediate that leverages fundamental principles of physical organic chemistry to facilitate the synthesis of complex molecular architectures. Its true value lies in the activating power of the N-oxide group, which unlocks synthetic pathways that are otherwise challenging. For researchers in drug development and agrochemicals, a thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the laboratory.

References

-

This compound. ChemBK. [Link]

-

2-bromopyridine. Organic Syntheses Procedure. [Link]

-

Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. Cole-Parmer. [Link]

-

2-Bromopyridine. Wikipedia. [Link]

- CN104402805A - 2-bromopyridine synthesis method.

- US4291165A - Process for making 2-bromopyridine.

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

-

Arylation of pyridine N-oxide derivatives by 2-bromopyridine. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2-Bromopyridine N-oxide hydrochloride [myskinrecipes.com]

- 11. Page loading... [guidechem.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. 2-Bromopyridine N-oxide 97 80866-91-7 [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 2-Bromopyridine N-oxide Hydrobromide: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromopyridine N-oxide hydrobromide, a key intermediate in pharmaceutical and synthetic chemistry. Recognizing the scarcity of consolidated quantitative solubility data in public literature, this document emphasizes the underlying physicochemical principles that govern its solubility. We delve into the molecular structure, the distinct roles of the N-oxide functionality and the hydrobromide salt, and their interactions with various solvent classes. This guide presents a predicted solubility profile and, most critically, furnishes a detailed, field-proven experimental protocol based on the isothermal equilibrium shake-flask method for researchers to accurately determine solubility in their specific solvent systems. This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Introduction: The Synthetic Utility and Physicochemical Challenge

This compound is a versatile heterocyclic compound widely employed as a precursor in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the unique reactivity conferred by the pyridine N-oxide moiety, which facilitates reactions such as nucleophilic substitution and C-H activation that are challenging with the parent pyridine.

The compound exists as a salt, combining the polar 2-Bromopyridine N-oxide with hydrobromic acid. This salt form is often preferred for its improved stability and handling characteristics as a crystalline solid.[1] However, the success of any synthetic transformation or formulation effort hinges on a critical, yet often poorly documented, parameter: solubility. Understanding and predicting how this compound will behave in different common laboratory solvents is paramount for reaction design, purification strategy, and analytical method development.

This guide will first elucidate the theoretical principles governing its solubility and then provide a practical, robust methodology for its empirical determination.

Physicochemical Principles of Solubility

The solubility of this compound is a direct consequence of its molecular structure. Four key components dictate its interaction with a solvent: the aromatic pyridine ring, the bromo-substituent, the highly polar N-oxide group, and the ionic hydrobromide salt nature. The overarching principle is "like dissolves like," meaning substances dissolve best in solvents with similar polarity.[2]

The Role of the N-Oxide Group

The N-oxide functional group is the most significant contributor to the molecule's high polarity. The dative N+–O– bond creates a strong dipole moment, rendering the molecule significantly more polar than its 2-bromopyridine counterpart.[3][4] This N-oxide group has profound implications for solubility:

-

Hydrogen Bonding: The oxygen atom is a powerful hydrogen bond acceptor, enabling strong interactions with protic solvents like water and alcohols.[3][5] This is a primary reason for the enhanced aqueous solubility of N-oxides.[5][6]

-

Increased Polarity: The inherent polarity of the N+–O– bond enhances interactions with polar solvents in general, including both protic and aprotic types.[5]

The Impact of the Hydrobromide Salt

Salt formation is a classic strategy to enhance the aqueous solubility of organic compounds.[7] By reacting the weakly basic 2-Bromopyridine N-oxide with hydrobromic acid (HBr), an ionic salt is formed. In the presence of a polar solvent, this salt dissociates into the protonated 2-bromopyridinium N-oxide cation and the bromide anion.

This ionic nature necessitates a solvent with a high dielectric constant that can effectively solvate the charged species, overcoming the crystal lattice energy of the solid. This is why polar solvents are required to dissolve this compound. For instance, the hydrobromide salt of dextromethorphan is soluble in water, while the free base is insoluble.[8]

Influence of the Pyridine Ring and Bromo-Substituent

The pyridine ring itself is aromatic and contributes some nonpolar character. The bromine atom is electronegative but also large and polarizable, adding to the overall molecular weight and contributing to van der Waals forces. In the context of the highly polar N-oxide and the ionic salt, these features are secondary but can influence solubility in solvents of intermediate polarity.

Conceptual Model of Solvation

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in polar protic and polar aprotic solvents.

Caption: Intermolecular forces in solvation.

Predicted Solubility Profile

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent hydrogen bond acceptors and donors. High dielectric constant effectively solvates the dissociated ions through strong ion-dipole interactions.[3][6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Possess strong dipoles capable of solvating ions. Cannot donate hydrogen bonds, so interaction with the N-oxide is slightly weaker than in protic solvents.[9] |

| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Insoluble | Insufficient polarity to overcome the high crystal lattice energy of the ionic salt. Cannot effectively solvate the charged species. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lacks the polarity and hydrogen bonding capability required to interact with and dissolve a polar, ionic compound.[6][9] |

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive solubility data, an empirical approach is necessary. The following protocol describes the Isothermal Equilibrium Shake-Flask Method , a gold-standard technique for determining the solubility of a solid compound in a specific solvent.[10][11] This method is aligned with principles outlined in OECD Guideline 105 for water solubility.[12][13][14][15][16]

Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the solution is saturated. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][17]

Workflow for Solubility Determination

Caption: Isothermal Equilibrium Solubility Workflow.

Materials & Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatted agitator (shaker or orbital mixer)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column (e.g., C18)

Step-by-Step Methodology

-

Preparation of Vials:

-

Into at least three separate vials, add a known volume of the test solvent (e.g., 2.0 mL).

-

Weigh and add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add enough solid to make a solution 5-10 times more concentrated than your highest estimate.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials vigorously enough to keep the solid suspended.

-

Allow the system to equilibrate. An equilibration time of 24 to 72 hours is typical.[18] It is crucial to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[18]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the solid to settle. For fine suspensions, centrifuge the vials (e.g., 10 minutes at 10,000 rpm) to pellet the excess solid.

-

Carefully draw the clear supernatant into a syringe.

-

Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter. Self-Validation: Pre-rinsing the filter with a small amount of the saturated solution can help prevent adsorption of the solute onto the filter membrane.[18]

-

-

Quantification:

-

Prepare a set of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered samples and the calibration standards by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the saturated sample solution from the calibration curve. If necessary, dilute the sample accurately to fall within the linear range of the curve.

-

-

Data Reporting:

-

Calculate the average solubility from the replicate vials.

-

Report the final solubility in standard units (e.g., mg/mL or mol/L) and specify the temperature at which the measurement was made (e.g., "The solubility of this compound in methanol at 25 °C was determined to be X mg/mL.").

-

Conclusion and Practical Implications

For drug development professionals and synthetic chemists, this predictive framework allows for rational solvent selection for reactions, crystallizations, and analytical testing. More importantly, the robust experimental protocol provided herein serves as a self-validating system, empowering researchers to generate the precise, high-quality solubility data required for their specific applications, thereby ensuring reproducibility and advancing their research with confidence.

References

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC. PubMed Central. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

-

Test No. 105: Water Solubility. OECD. Available at: [Link]

-

Test No. 105: Water Solubility. OECD. Available at: [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. Available at: [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. Available at: [Link]

-

OECD 105. Phytosafe. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. NIH. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Available at: [Link]

-

Fluorescent N-oxides: applications in bioimaging and sensing. RSC Publishing. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Web Document. Available at: [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

-

Amine oxide. Wikipedia. Available at: [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

2-Bromopyridine. PubChem. Available at: [Link]

-

Properties, Preparation and Synthetic Uses of Amine N -Oxides. An Update. ResearchGate. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

-

Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect. ResearchGate. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Available at: [Link]

-

Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm (RSC Publishing). Available at: [Link]

-

Dextromethorphan. Wikipedia. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

- Process for making 2-bromopyridine. Google Patents.

-

Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

-

Regioselective bromination of pyridine N‐oxide derivatives under... ResearchGate. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Amine oxide - Wikipedia [en.wikipedia.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of 2-Bromopyridine N-oxide Hydrobromide

Introduction

2-Bromopyridine N-oxide hydrobromide is a heterocyclic building block essential in medicinal chemistry and the development of novel pharmaceutical agents. Its utility in complex organic synthesis, particularly in constructing PROTACs and other targeted therapeutics, demands a high degree of purity and predictable reactivity. However, the integrity of this reagent is intrinsically linked to its handling and storage. Improper conditions can lead to degradation, introducing impurities that can compromise experimental outcomes, reduce yields, and complicate downstream purification processes.

This technical guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond simple storage instructions, we will explore the chemical principles behind its potential degradation pathways and offer field-proven protocols to ensure its long-term viability. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of their starting materials to achieve reliable and reproducible scientific results.

Section 1: Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in designing an effective storage strategy. As a hydrobromide salt of an N-oxide, it possesses distinct characteristics that influence its behavior.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 206860-49-3 | [2][3] |

| Molecular Formula | C₅H₄BrNO · HBr | |

| Molecular Weight | 254.91 g/mol | [3] |

| Appearance | Off-white to pale yellow powder or chunks | [4][5] |

| Melting Point | 145-147 °C (literature) | [2] |

The presence of the hydrobromide salt enhances the compound's crystallinity and often improves handling compared to the free base. However, it also introduces a significant consideration: the potential for hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[1][6]

Section 2: Core Principles of Stability and Degradation

While this compound is stable at room temperature in a sealed container under normal conditions[4][5], its stability is not absolute. Several environmental factors can initiate degradation. A proactive approach to storage requires understanding these potential failure modes.

Potential Degradation Pathways

The structure of the molecule informs its vulnerabilities. The primary threats to its integrity are moisture, light, excessive heat, and reaction with incompatible chemicals.

Caption: Potential Degradation Pathways for this compound.

Section 3: Critical Factors Influencing Storage Integrity

Moisture and Hygroscopicity

This is arguably the most critical factor for hydrohalide salts. The absorption of atmospheric water can act as a solvent for degradation reactions, potentially leading to hydrolysis or changes in the crystalline structure.[7] Pyridine-N-oxide itself is known to be hygroscopic and requires protection from moisture.[8][9]

-

Causality: The bromide ion can form hydrogen bonds with water molecules, drawing them into the crystal lattice. This absorbed water can decrease the compound's purity and affect its mass, leading to inaccurate measurements in subsequent reactions.

-

Preventative Action: Always store the compound in a tightly sealed container.[4][5][8] For long-term storage or in humid environments, placing this primary container inside a desiccator with an active desiccant (e.g., silica gel) provides a crucial secondary barrier.

Light Exposure

Pyridine-containing compounds are often susceptible to photodegradation.[10] While the safety data sheet for this compound does not explicitly mention light sensitivity, the related compound 2-bromopyridine is known to be light-sensitive.[11]

-

Causality: UV light can provide the activation energy to form radical intermediates, leading to undesired side reactions or polymerization.

-

Preventative Action: Store the container in a dark location, such as a cabinet. Using amber glass vials as a secondary container can further shield the compound from ambient light.

Temperature

The compound is stable at ambient temperatures.[4][5] However, storage at elevated temperatures should be avoided.

-

Causality: Heat accelerates all chemical reactions, including degradation. While the compound has a relatively high melting point (145-147 °C), long-term exposure to temperatures well below this can still compromise its integrity. In case of fire, thermal decomposition can generate highly toxic gases, including nitrogen oxides, carbon monoxide, and hydrogen bromide.[5][11]

-

Preventative Action: Store in a cool, dry place away from direct heat sources like ovens, heating mantles, or direct sunlight.[4][9][12] Refrigeration is generally not necessary unless specified by the supplier for a particular formulation, and it can sometimes exacerbate moisture issues due to condensation upon removal.

Chemical Incompatibility

Storing chemicals without regard to their reactivity is a significant safety and purity risk.

-

Causality: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5] Contact with these substances can lead to vigorous and potentially hazardous reactions, completely degrading the reagent.

-

Preventative Action: Ensure the compound is stored in a designated area for general organic reagents and is physically segregated from strong oxidizers (e.g., peroxides, nitrates) and strong acids.

Section 4: Recommended Storage and Handling Protocols

Adherence to a strict, logical workflow for handling and storage is paramount for preserving reagent quality.

Protocol 1: Workflow for Receipt and Storage

Caption: Workflow for Proper Receipt and Storage.

Protocol 2: Handling for Experimental Use

-

Equilibration: Before opening, allow the container to equilibrate to ambient room temperature, especially if it has been stored in a cooler location. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere (Optional but Recommended): For applications highly sensitive to moisture or oxidation, perform weighing and handling in a glove box under an inert atmosphere (e.g., Nitrogen or Argon).

-

Minimize Exposure: Open the container only for the minimum time required to dispense the material.

-

Proper Tools: Use clean, dry spatulas and weighing vessels.

-

Secure Sealing: Immediately after dispensing, tightly close the container cap. For screw-cap vials, consider wrapping the cap-vial interface with parafilm for an enhanced seal.

-

Return to Storage: Promptly return the container to its designated storage location, away from light and heat sources.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale & Key Considerations |

| Temperature | Cool, Room Temperature | Prevents acceleration of thermal degradation.[4][5] |

| Atmosphere | Dry, Well-ventilated | The hydrobromide salt is potentially hygroscopic; a dry environment is critical.[1][8][9] Good ventilation is a standard safety measure.[4] |

| Light | Protect from Light | Prevents potential photodegradation, a known issue for related pyridine compounds.[10][11] Use amber vials or store in the dark. |

| Container | Tightly Sealed Original Container | This is the primary barrier against moisture and atmospheric contaminants.[4][5][13][14] |

| Incompatibles | Segregate from Strong Oxidizers & Acids | Prevents hazardous chemical reactions and degradation.[5] |

Section 5: Experimental Protocol for Stability Assessment (Forced Degradation)

To ensure the trustworthiness of results, a self-validating system can be employed to test the stability of a specific batch of this compound if its integrity is (e.g., if it is from an old lot or has been stored improperly).

Objective: To determine the stability of a sample by subjecting it to accelerated degradation conditions and monitoring for the appearance of impurities.

Methodology:

-

Baseline Analysis (T=0):

-

Prepare a standard solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Analyze the solution via High-Performance Liquid Chromatography (HPLC) using a UV detector.

-

Record the initial purity (as a percentage of the main peak area) and note the retention time. Retain this chromatogram as the baseline reference.

-

-

Application of Stress Conditions:

-

Weigh three separate small samples (e.g., 10-20 mg each) into clear glass vials.

-

Sample A (Humidity Stress): Place the open vial inside a sealed chamber containing a saturated salt solution that maintains high humidity (e.g., a saturated NaCl solution provides ~75% relative humidity). Keep the chamber at room temperature.

-

Sample B (Thermal Stress): Place the capped vial in an oven set to a moderately elevated temperature (e.g., 40°C).

-

Sample C (Control): Store the capped vial under the recommended ideal conditions (room temperature, dark, desiccated).

-

-

Analysis at Time Points:

-

After a set period (e.g., 7 days), remove a small portion from each sample.

-

Prepare solutions at the same concentration as the T=0 sample and analyze them using the identical HPLC method.

-

-

Data Interpretation:

-

Compare the chromatograms of Samples A and B to the T=0 and Control (Sample C) chromatograms.

-

Evidence of Degradation: Look for a decrease in the peak area of the main compound and the appearance of new peaks (impurities).

-

Conclusion

This compound is a robust reagent when afforded the proper respect its chemical nature demands. Its primary vulnerabilities—moisture, light, and heat—are easily mitigated through disciplined laboratory practice. By storing the compound in a tightly sealed container in a cool, dry, and dark environment, and by minimizing its exposure to the atmosphere during handling, researchers can safeguard its purity and ensure its performance in synthesis. The protocols and principles outlined in this guide provide a framework for maintaining the integrity of this valuable building block, thereby supporting the generation of reliable and reproducible scientific data.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.

- ChemicalBook. (n.d.). 2-Bromopyridine N-oxide hydrochloride(80866-91-7).

- CDH Fine Chemical. (n.d.). PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-bromopyridine.

- Guidechem. (n.d.). 2-BROMOPYRIDINE N-OXIDE 14305-17-0 wiki.

- Jubilant Ingrevia. (2024). Pyridine-N-Oxide Safety Data Sheet.

- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2,2'-Dithiobis(pyridine-N-oxide).

- Sigma-Aldrich. (n.d.). This compound, 97%.

- New Jersey Department of Health. (n.d.). Hazard Summary - Pyridine.

- ChemicalBook. (n.d.). 206860-49-3(this compound) Product Description.

- RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.

- ECHEMI. (n.d.). This compound 206860-49-3.

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Grokipedia. (n.d.). Hydrobromide.

- ResearchGate. (2014). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time?.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-Bromopyridine N-oxide hydrochloride(80866-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmainfo.in [pharmainfo.in]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. nj.gov [nj.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Page loading... [guidechem.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide on the Safety and Handling of 2-Bromopyridine N-oxide Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling precautions for 2-Bromopyridine N-oxide hydrobromide. As a reactive heterocyclic compound, its effective use in research and synthesis is predicated on a thorough understanding of its potential hazards and the implementation of robust safety measures. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is an irritant and should be handled with care to avoid exposure.

GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The classification for this compound underscores its primary risks to personnel.[1]

| Hazard Class | Hazard Category | GHS Code | Signal Word |

| Skin Corrosion / Irritation | Category 2 | H315 | Warning |

| Serious Eye Damage / Eye Irritation | Category 2A | H319 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning |

Causality: The N-oxide functional group can enhance the reactivity and biological interaction of the pyridine ring, while the hydrobromide salt exists as a fine, potentially airborne powder. These attributes contribute to its irritant properties upon contact with skin, eyes, or the respiratory system.[2][3]

Summary of Hazards

-

Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][4]

-

Serious Eye Irritation (H319): The crystalline solid can cause significant, potentially damaging, irritation if it enters the eyes.[1][4]

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of this compound solid must be performed in a certified chemical fume hood. This is non-negotiable. The fume hood contains the fine powder and prevents inhalation, which is the most likely route of accidental exposure.[2][3][5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[2][6]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[2][3] A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation.[7]

-

Skin Protection:

-

Gloves: Nitrile gloves are the standard recommendation. Always double-glove when handling the solid. Inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[2][3]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory. Ensure it is fully buttoned to provide maximum coverage.[2][3]

-

-

Respiratory Protection: A respirator is generally not required if work is conducted within a properly functioning fume hood.[2][3] However, if engineering controls fail or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]

Protocols for Safe Handling and Storage

Methodical and deliberate actions are key to preventing accidents.

Handling Protocols

-

Preparation: Before handling, designate a specific area within the fume hood for the work. Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are present.

-

Aliquotting: Avoid generating dust. Use smooth, controlled motions when transferring the solid. Do not scrape or crush the material, as this can increase the amount of airborne dust.

-

Hygiene: After handling, thoroughly wash gloves before removing them, and then wash hands with soap and water.[2][3] Contaminated clothing should be removed immediately and laundered before reuse.[5]

-

Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.

Storage Protocols

-

Container: Store in the original, tightly sealed container to prevent moisture absorption and contamination.[2][6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for irritant or toxic chemicals.[2][3][6]

-

Segregation: Store away from strong oxidizing agents and incompatible materials.[3]

-

Access: The storage area should be locked or otherwise accessible only to trained and authorized personnel.[8]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention. |

Spill and Waste Management

A clear and practiced response plan for spills and a compliant waste disposal stream are essential components of the safety workflow.

Spill Response Protocol

This workflow outlines the logical steps for managing an accidental release of this compound.

Caption: Logical workflow for responding to a solid chemical spill.

Protocol Steps:

-

Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Secure PPE: Before re-entering, don the appropriate PPE as described in Section 2.2.

-

Containment: For a small spill, gently cover the solid with a non-combustible absorbent material like dry sand or vermiculite to prevent dust from becoming airborne.[2]

-

Collection: Carefully sweep the contained material into a suitable, clean, dry, and closed container for disposal.[2][3] Avoid aggressive actions that could generate dust.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Place all contaminated materials (absorbent, gloves, cleaning materials) into a sealed, properly labeled hazardous waste container.[1]

Waste Disposal

Disposal of this compound and any contaminated materials must be conducted through a licensed disposal company, in strict accordance with all federal, state, and local regulations.[9] Do not dispose of this chemical down the drain.[9]

References

-

Cole-Parmer, Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. Source: Cole-Parmer. [Link]

-

Cole-Parmer, Material Safety Data Sheet - Pyridine-N-oxide, 98%. Source: Cole-Parmer. [Link]

-

PubChem, 2-Bromopyridine Compound Summary. Source: National Center for Biotechnology Information. [Link]

-

Hangzhou Z-Beings Technology Co., Ltd., GHS SDS for this compound. Source: XiXisys. [Link]

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 206860-49-3 Name: this compound [xixisys.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2-Bromopyridine N-oxide hydrochloride(80866-91-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. aksci.com [aksci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

The Versatile Synthon: A Technical Guide to the Applications of 2-Bromopyridine N-oxide Hydrobromide in Organic Synthesis

Abstract